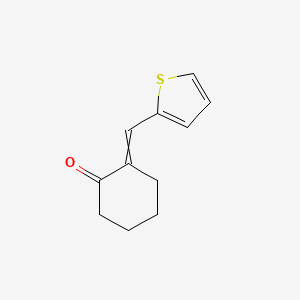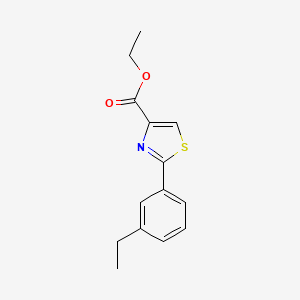
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates (exo/endo isomerization) and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and transition metal-catalyzed processes can be scaled up for industrial applications. The use of environmentally friendly methods and sustainable synthetic strategies is encouraged to improve the atom economy and yield of the product .
化学反応の分析
Types of Reactions
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles and can be catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Transition metal catalysts, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by interacting with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines
- 7-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol
Uniqueness
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which include the naphthalen-2-ol moiety attached to the tetrahydroisoquinoline scaffold.
特性
CAS番号 |
897035-05-1 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c21-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-20-19/h1-10,19-21H,11-12H2 |
InChIキー |
COTUWXPUIXXECS-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)



![2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)
![2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)


![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)



